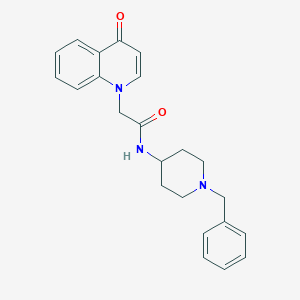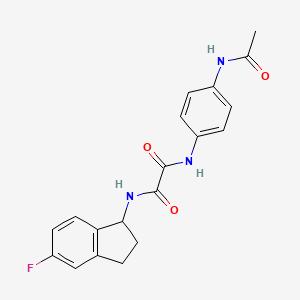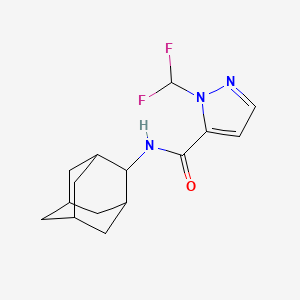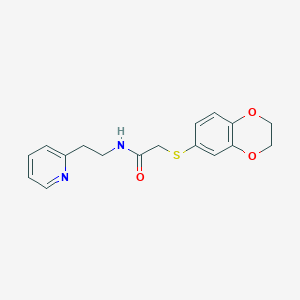![molecular formula C20H26N2O4S B7532276 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B7532276.png)
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with an ethyl(phenyl)sulfamoyl group and a methoxypropyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzamide Core: The starting material, 4-methylbenzoic acid, is converted to 4-methylbenzoyl chloride using thionyl chloride under reflux conditions.
Introduction of the Sulfamoyl Group: The benzoyl chloride is then reacted with ethyl(phenyl)sulfamide in the presence of a base such as triethylamine to form the sulfamoyl-substituted benzamide.
Attachment of the Methoxypropyl Group: Finally, the compound is alkylated with 3-methoxypropyl bromide in the presence of a strong base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of 3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl and methoxypropyl groups can enhance binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with the target.
類似化合物との比較
Similar Compounds
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-chlorobenzamide: Similar structure but with a chlorine substituent instead of a methyl group.
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide is unique due to the specific combination of substituents on the benzamide core, which can confer distinct chemical and biological properties. The presence of both the sulfamoyl and methoxypropyl groups can enhance its solubility, stability, and binding interactions compared to similar compounds.
特性
IUPAC Name |
3-[ethyl(phenyl)sulfamoyl]-N-(3-methoxypropyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-22(18-9-6-5-7-10-18)27(24,25)19-15-17(12-11-16(19)2)20(23)21-13-8-14-26-3/h5-7,9-12,15H,4,8,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISVTZUEFCLBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)

![2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B7532250.png)
![3-[1-(Furan-2-carbonyl)piperidin-4-yl]-1-methyl-1-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7532257.png)

![2-(5-tert-butyltetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7532264.png)
![1-(3,4-dihydro-2H-chromen-4-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7532270.png)
